molecular formula C12H18ClN B12975145 1-(3-Chloro-5-methylphenyl)-2,2-dimethylpropan-1-amine

1-(3-Chloro-5-methylphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B12975145
M. Wt: 211.73 g/mol
InChI Key: PQCFTZBBNOJFPX-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-methylphenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a dimethylpropan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-5-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 3-chloro-5-methylphenyl isocyanate with a suitable amine under anhydrous conditions. The reaction is carried out in the presence of a solvent such as anhydrous pyridine . The process involves the nucleophilic attack of the amine on the isocyanate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-methylphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxidized products such as ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

1-(3-Chloro-5-methylphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methylphenylcarbamate: A compound with a similar chloro-substituted phenyl ring but different functional groups.

    3-Chloro-5-methylphenylboronic acid: Another compound with a similar phenyl ring structure but different functional groups.

Uniqueness

1-(3-Chloro-5-methylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

1-(3-chloro-5-methylphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18ClN/c1-8-5-9(7-10(13)6-8)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3

InChI Key

PQCFTZBBNOJFPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(C(C)(C)C)N

Origin of Product

United States

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